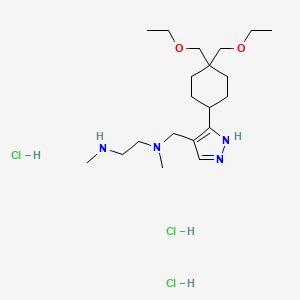

GSK3368715 3HCl

Übersicht

Beschreibung

GSK3368715 (EPZ019997) 3HCl ist ein oral wirksamer, reversibler und unkompetitiver S-Adenosyl-L-Methionin-Typ-I-Protein-Arginin-Methyltransferase-Inhibitor. Es ist bekannt für seine starke Antikrebsaktivität und seine Fähigkeit, die Exon-Verwendung durch eine Verschiebung der Arginin-Methylierungszustände zu verändern .

Herstellungsmethoden

Die Herstellung von GSK3368715 (EPZ019997) 3HCl umfasst mehrere synthetische Wege und Reaktionsbedingungen. Die Verbindung wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Verwendung spezifischer Reagenzien und Katalysatoren beinhalten. Die industriellen Produktionsmethoden konzentrieren sich auf die Optimierung der Ausbeute und Reinheit der Verbindung, um sicherzustellen, dass sie die für die wissenschaftliche Forschung erforderlichen Standards erfüllt .

Chemische Reaktionsanalyse

GSK3368715 (EPZ019997) 3HCl unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören bestimmte Lösungsmittel, Temperaturen und Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, werden in der Regel analysiert, um die gewünschten chemischen Eigenschaften und die biologische Aktivität sicherzustellen .

Vorbereitungsmethoden

The preparation of GSK3368715 (EPZ019997) 3HCl involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the use of specific reagents and catalysts. The industrial production methods focus on optimizing the yield and purity of the compound, ensuring that it meets the required standards for scientific research .

Analyse Chemischer Reaktionen

GSK3368715 (EPZ019997) 3HCl undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts. The major products formed from these reactions are typically analyzed to ensure the desired chemical properties and biological activity .

Wissenschaftliche Forschungsanwendungen

GSK3368715 (EPZ019997) 3HCl hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. Es wird umfassend in Chemie, Biologie, Medizin und Industrie eingesetzt. In der Chemie wird es verwendet, um die Auswirkungen der Inhibition von Protein-Arginin-Methyltransferasen zu untersuchen. In der Biologie wird es verwendet, um die Rolle der Arginin-Methylierung in zellulären Prozessen zu untersuchen. In der Medizin wird es hinsichtlich seines Potenzials als Antikrebsmittel untersucht. In der Industrie wird es bei der Entwicklung neuer therapeutischer Verbindungen eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von GSK3368715 (EPZ019997) 3HCl beinhaltet die Hemmung von Typ-I-Protein-Arginin-Methyltransferasen. Diese Hemmung führt zu einer Verschiebung der Arginin-Methylierungszustände, was wiederum die Exon-Verwendung verändert. Zu den beteiligten molekularen Zielen und Pfaden gehören PRMT1, PRMT3, PRMT4, PRMT6 und PRMT8. Die starke Antikrebsaktivität der Verbindung ist auf ihre Fähigkeit zurückzuführen, diese molekularen Pfade zu verändern .

Wirkmechanismus

The mechanism of action of GSK3368715 (EPZ019997) 3HCl involves the inhibition of type I protein arginine methyltransferases. This inhibition leads to a shift in arginine methylation states, which in turn alters exon usage. The molecular targets and pathways involved include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. The compound’s strong anti-cancer activity is attributed to its ability to alter these molecular pathways .

Vergleich Mit ähnlichen Verbindungen

GSK3368715 (EPZ019997) 3HCl ist einzigartig in seiner Fähigkeit, mehrere Protein-Arginin-Methyltransferasen mit hoher Spezifität und Potenz zu hemmen. Zu ähnlichen Verbindungen gehören andere PRMT-Inhibitoren wie GSK3326595, das auch PRMT5 angreift. GSK3368715 (EPZ019997) 3HCl zeichnet sich durch seine breitere Bandbreite an Zielmolekülen und seine starke Antikrebsaktivität aus .

Eigenschaften

IUPAC Name |

N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N4O2.3ClH/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3;;;/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23);3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFPGRMCKLUHTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41Cl3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

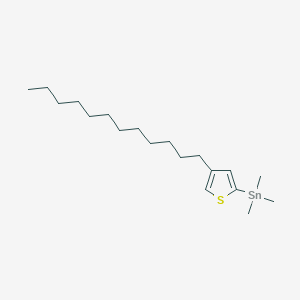

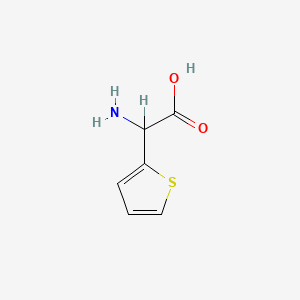

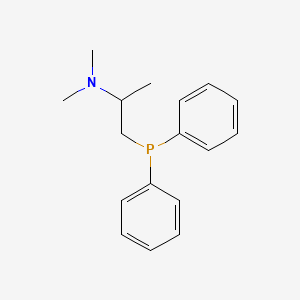

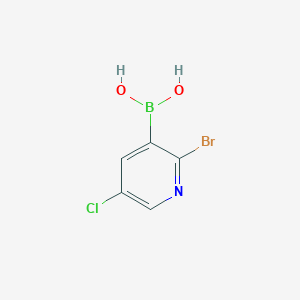

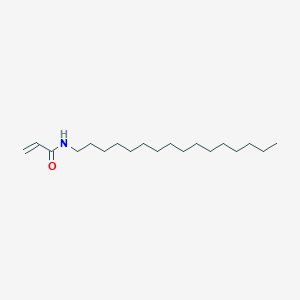

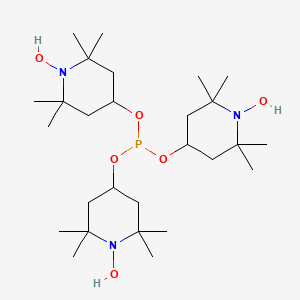

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide](/img/structure/B3028477.png)

![Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II)](/img/structure/B3028478.png)

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-27-acetyl-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,28,29-nonamethyl-6,23-dioxo-8,33-dioxa-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),27-nonaen-13-yl] acetate](/img/structure/B3028494.png)